molecular formula C16H23N3O3S B2441762 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 670268-12-9

2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2441762
CAS No.: 670268-12-9
M. Wt: 337.44
InChI Key: BHTNEIQFRWKSRZ-UHFFFAOYSA-N
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Description

2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound. It features a unique structural framework that includes a morpholine ring and a cycloheptathiophene moiety. The distinctiveness of its structure makes it intriguing in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Morpholinoacetamide Formation: The synthesis begins with the formation of morpholinoacetamide, a reaction typically involving morpholine and chloroacetic acid under acidic conditions to yield morpholinoacetyl chloride.

  • Cyclohepta[b]thiophene Core Formation: Separately, the cycloheptathiophene core is prepared through a series of steps, including cyclization and thiophene functionalization.

  • Final Coupling Reaction: These intermediates undergo coupling, facilitated by catalysts such as palladium, in a controlled environment, to form the final compound.

Industrial Production Methods: The industrial production of this compound leverages continuous flow chemistry techniques for efficiency. This involves the use of automated systems to ensure consistent reaction conditions, minimizing human error and enhancing yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide.

  • Reduction: It can be reduced using agents like lithium aluminum hydride, affecting the morpholine ring and thiophene moiety.

  • Substitution: The amido group allows for various substitution reactions, introducing different functional groups under mild conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Various alkylating agents in the presence of a base.

Major Products Formed: Depending on the reaction type, major products include oxidized derivatives, reduced forms with altered morpholine rings, and substituted compounds with varied functional groups.

Scientific Research Applications

2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a diverse array of applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential interactions with biomolecules and enzyme inhibition properties.

  • Medicine: Explored for its potential therapeutic effects, particularly in the realm of anti-inflammatory and anti-cancer research.

  • Industry: Utilized in the development of novel materials with unique electronic properties.

Comparison with Similar Compounds

2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its morpholino and cycloheptathiophene structure. Here are some similar compounds:

  • 2-(2-Piperidinoacetamido) Thiophene Derivatives: These share structural similarities but differ in the nitrogen-containing ring, affecting their biological activities.

  • N-(Cycloheptathiophene) Amides: These compounds resemble the core structure but lack the morpholine moiety, resulting in different reactivity and applications.

  • Morpholino Substituted Cycloheptathiophenes: These share the morpholine ring but have variations in the thiophene substitution, offering insights into structure-activity relationships.

By comparing these, the uniqueness of this compound stands out in its combined structural elements and resultant properties.

Properties

IUPAC Name

2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c17-15(21)14-11-4-2-1-3-5-12(11)23-16(14)18-13(20)10-19-6-8-22-9-7-19/h1-10H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTNEIQFRWKSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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